molecular formula C8H16O3 B079060 Ethyl 2-hydroxy-4-methylvalerate CAS No. 10348-47-7

Ethyl 2-hydroxy-4-methylvalerate

Cat. No.: B079060
CAS No.: 10348-47-7
M. Wt: 160.21 g/mol
InChI Key: QRHOWVDPHIXNEN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methylpentanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-hydroxy-4-methylpentanoate is soluble (in water) and a very weakly acidic compound (based on its pKa). Ethyl 2-hydroxy-4-methylpentanoate has been primarily detected in urine. Within the cell, ethyl 2-hydroxy-4-methylpentanoate is primarily located in the cytoplasm.

Scientific Research Applications

  • Clinical Chemistry and Biochemistry : Ethyl 2-hydroxy-4-methylvalerate has been identified in the study of hydroxylated organic acids derived from branched-chain amino acids in amniotic fluid, suggesting its relevance in clinical diagnostics and metabolic studies (Jakobs, Sweetman, & Nyhan, 1984).

  • Organic Chemistry and Synthesis : This compound plays a role in the methylation reactions of aldehydes and ketones, indicating its importance in synthetic organic chemistry (Kauffmann, Abel, Schreer, & Wingbermühle, 1987).

  • Enzyme Technology : In enzyme technology, it has been utilized in the kinetic resolution of racemic compounds, demonstrating its application in the synthesis of pharmaceutical intermediates (Liese, Kragl, Kierkels, & Schulze, 2002).

  • Food Chemistry and Sensory Analysis : this compound enantiomers have been studied for their quantitation and sensory evaluation in wine, providing insights into the aroma compounds influencing wine flavor (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

  • Pharmacology and Medicinal Chemistry : The compound has been explored in the context of developing solvents and catalysts for various pharmaceutical syntheses, reflecting its utility in medicinal chemistry (Fegyverneki, Orha, Láng, & Horváth, 2010).

  • Biochemistry : Research into the enzymatic activities and kinetics of this compound-related enzymes contributes to our understanding of metabolic processes and the potential for biotechnological applications (Alvarez, Gelpí, Johnsen, Bernard, Delcour, Clarke, Holbrook, & Cortés, 1997).

Mechanism of Action

Ethyl DL-Leucate, also known as Ethyl 2-hydroxy-4-methylpentanoate or Ethyl 2-hydroxy-4-methylvalerate, is a chemical compound with the molecular formula C8H16O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

The mode of action of Ethyl DL-Leucate is currently unknown due to the lack of scientific studies on this specific compound . More research is required to understand how this compound interacts with its targets and the resulting changes.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Ethyl DL-Leucate is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl dl-leucate is currently lacking .

Properties

IUPAC Name

ethyl 2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOWVDPHIXNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908443
Record name Ethyl 2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10348-47-7
Record name Ethyl 2-hydroxy-4-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10348-47-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-4-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-4-methylpentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70908443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxy-4-methylvalerate
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Record name ETHYL 2-HYDROXY-4-METHYLVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2-hydroxy-4-methylpentanoate in wine?

A: Ethyl 2-hydroxy-4-methylpentanoate, also known as Ethyl 2-hydroxy-4-methylvalerate or Ethyl DL-Leucate, is a significant aroma compound found in wine. It contributes to the fruity aroma, specifically blackberry and fresh fruit notes. [, , ]

Q2: How does the concentration of Ethyl 2-hydroxy-4-methylpentanoate differ between red and white wines?

A: Studies have shown that white wines generally contain only the R enantiomer of Ethyl 2-hydroxy-4-methylpentanoate, while red wines contain both the R and S enantiomers. [, ] Red wines also tend to have higher overall concentrations of this compound, averaging around 400 μg/L. [, ]

Q3: Do the R and S enantiomers of Ethyl 2-hydroxy-4-methylpentanoate have different sensory properties?

A: Yes, the R and S enantiomers have different olfactory thresholds. The R enantiomer has a threshold of 126 μg/L, while the S enantiomer has a lower threshold of 55 μg/L. Interestingly, a mixture of the two enantiomers in a 95:5 (R:S) ratio, which is typical for red wine, has an even lower threshold of 51 μg/L, suggesting a synergistic effect on aroma perception. [, ]

Q4: Can Ethyl 2-hydroxy-4-methylpentanoate be used as a marker for geographical origin of wines?

A: Studies indicate that the concentration of Ethyl 2-hydroxy-4-methylpentanoate, along with other volatile compounds, can be used to differentiate between wines from different geographical origins. For example, Polish wines were found to have significantly higher levels of this compound compared to wines from France, Italy, and Spain. [] This difference in concentration could be attributed to various factors, including grape varieties, fermentation practices, and environmental conditions.

Q5: What analytical techniques are used to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate in wine?

A: Chiral gas chromatography, often coupled with mass spectrometry, is commonly employed to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine samples. [, ] This technique allows for the separation and detection of both enantiomers, providing valuable information about their individual contributions to wine aroma.

Q6: Are there any known safety concerns related to Ethyl 2-hydroxy-4-methylpentanoate in food?

A: Based on the Japan Flavour and Fragrance Materials Association’s (JFFMA) safety assessment, Ethyl 2-hydroxy-4-methylpentanoate, at current levels of intake in food, was judged to raise no safety concerns. [] This conclusion was based on estimated daily intake calculations, structural analysis for genotoxicity alerts, and the lack of available toxicity studies.

Q7: Is Ethyl 2-hydroxy-4-methylpentanoate unique to wine?

A: While commonly found in wine, Ethyl 2-hydroxy-4-methylpentanoate is not exclusive to this beverage. It has also been identified as a characteristic flavor compound in traditional Chinese rice wine. [] This suggests its potential presence in other fermented beverages and food products.

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